N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide
Description
N-(2-(2-((2-Methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core substituted with a 2-phenylbutanamide group and a 2-methoxyethylamino-acetamide side chain. The compound’s design likely aims to optimize steric and electronic properties for enhanced target binding and metabolic stability compared to earlier analogs .
Properties
IUPAC Name |
N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-3-15(14-7-5-4-6-8-14)20(26)22-19-16-12-28-13-17(16)23-24(19)11-18(25)21-9-10-27-2/h4-8,15H,3,9-13H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSVFPSMDPVAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound's molecular formula is , with a molecular weight of 402.51 g/mol. It features several functional groups, including an amide, a pyrazole, and a thiophene ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O3S |
| Molecular Weight | 402.51 g/mol |
| Structure | Structure |
Research indicates that thieno[3,4-c]pyrazole compounds exhibit various biological activities such as:
- Antioxidant Activity : These compounds have been shown to protect erythrocytes from oxidative stress caused by toxins like 4-nonylphenol in fish models. The alterations in erythrocytes were significantly reduced when treated with thieno[3,4-c]pyrazole derivatives compared to controls .
- Anti-inflammatory Effects : Some derivatives selectively inhibit phosphodiesterase enzymes (e.g., PDE7), which are implicated in inflammatory and immunological diseases. This inhibition can lead to reduced inflammatory responses in various biological systems .
- Anticancer Potential : Thieno[3,4-c]pyrazole compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression .
Case Studies
-
Erythrocyte Protection Study : A study conducted on the African catfish (Clarias gariepinus) demonstrated that treatment with thieno[3,4-c]pyrazole derivatives significantly reduced the percentage of altered erythrocytes from 40.3% (control with 4-nonylphenol) to as low as 3.7% when treated with specific thieno[3,4-c]pyrazole compounds. This suggests strong antioxidant properties that could be beneficial in aquaculture and environmental toxicology.
Treatment Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 Thieno[3,4-c]pyrazole Compound A 0.6 ± 0.16 Thieno[3,4-c]pyrazole Compound B 28.3 ± 2.04 Thieno[3,4-c]pyrazole Compound C 3.7 ± 0.37 - Inhibition of Aurora Kinase : Another study highlighted the potential of thieno[3,4-c]pyrazole derivatives as potent inhibitors of Aurora kinase, an enzyme critical for cell division and a target in cancer therapy. The compounds demonstrated significant cytotoxic effects on cancer cell lines, indicating their potential use in oncology .
Pharmacological Applications
The biological activities of this compound suggest several pharmacological applications:
- Antioxidants : Potential use in protecting against oxidative stress-related diseases.
- Anti-inflammatory Agents : Development of treatments for chronic inflammatory conditions.
- Oncology : Exploration as a therapeutic agent in cancer treatment protocols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, which can be categorized as follows:
-
Antioxidant Activity
- Thieno[3,4-c]pyrazole derivatives have been shown to protect erythrocytes from oxidative stress caused by toxins such as 4-nonylphenol. In studies involving the African catfish (Clarias gariepinus), treatment with these derivatives significantly reduced the percentage of altered erythrocytes from 40.3% (control) to as low as 3.7% with specific compounds, indicating strong antioxidant properties beneficial in aquaculture and environmental toxicology.
Treatment Altered Erythrocytes (%) Control 40.3 ± 4.87 4-Nonylphenol 12 ± 1.03 Compound A 0.6 ± 0.16 Compound B 28.3 ± 2.04 Compound C 3.7 ± 0.37 -
Anti-inflammatory Effects
- Certain derivatives selectively inhibit phosphodiesterase enzymes (e.g., PDE7), which play a crucial role in inflammatory and immunological diseases. This inhibition can lead to reduced inflammatory responses across various biological systems.
-
Anticancer Potential
- Thieno[3,4-c]pyrazole compounds have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. Notably, they have shown potential as inhibitors of Aurora kinase, a critical enzyme in cell division and a target in cancer therapy.
Erythrocyte Protection Study
A study conducted on Clarias gariepinus demonstrated that thieno[3,4-c]pyrazole derivatives significantly mitigate oxidative damage in erythrocytes exposed to toxins.
Inhibition of Aurora Kinase
Research highlighted the efficacy of thieno[3,4-c]pyrazole derivatives as potent inhibitors of Aurora kinase, demonstrating significant cytotoxic effects on various cancer cell lines.
Pharmacological Applications
The biological activities of N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide suggest several promising pharmacological applications:
-
Antioxidants
- Potential use in protecting against oxidative stress-related diseases.
-
Anti-inflammatory Agents
- Development of treatments for chronic inflammatory conditions.
-
Oncology
- Exploration as a therapeutic agent in cancer treatment protocols.
Comparison with Similar Compounds
Structural Comparison
Pharmacological Implications
- Target Compound: The thieno-pyrazole core may enhance π-π stacking interactions with aromatic residues in biological targets, while the methoxyethyl group could improve solubility. However, the absence of a hydroxy group (unlike compounds m/n/o) may reduce polar interactions .
- Compounds m/n/o: The hydroxy group and pyrimidinone ring in these analogs likely contribute to stronger hydrogen bonding with enzymes or receptors, as seen in protease inhibitors or kinase modulators. Their stereochemical diversity also suggests tailored activity profiles (e.g., enantiomer-specific binding) .
Metabolic Stability
- The methoxyethyl side chain in the target compound may reduce oxidative metabolism compared to the dimethylphenoxy groups in compounds m/n/o, which are prone to cytochrome P450-mediated demethylation .
Research Findings and Limitations
- Stereochemical Sensitivity: Compounds m/n/o demonstrate that minor stereochemical changes (e.g., m vs. n) can drastically alter bioactivity, emphasizing the need for chiral resolution in the target compound’s development .
Q & A
Q. What experimental frameworks validate multi-step synthetic routes for reproducibility?
- Methodology : Intermediate tracking via TLC at each step. Use -NMR to confirm intermediate structures (e.g., amine coupling at δ 3.2–3.5 ppm). Document critical quality attributes (CQAs) like enantiomeric excess (chiral HPLC) for stereosensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
